Rubrosterone

Description

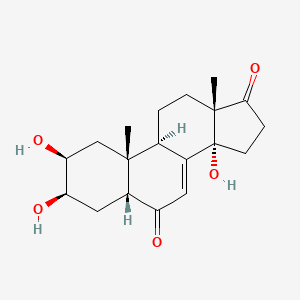

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13S,14R)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQCWEJQYPUGJG-DTDIXVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19466-41-2 | |

| Record name | Rubrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RUBROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND477TPA7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rubrosterone: A Technical Guide to its Discovery, Isolation, and Characterization from Achyranthes rubrofusca

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Rubrosterone, a C-19 phytoecdysteroid first identified in Achyranthes rubrofusca. Rubrosterone is a metabolite of insect metamorphosing substances and has garnered interest for its potential biological activities, including anabolic effects. This document details the initial discovery and outlines the probable experimental protocols for its extraction and purification based on the primary literature and common phytochemical practices. It also compiles the available analytical data and discusses its known biological functions. This guide is intended to serve as a foundational resource for researchers investigating Rubrosterone and its potential therapeutic applications.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. These compounds have been the subject of considerable research due to their diverse biological activities in both invertebrates and vertebrates. Rubrosterone (2β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione) is a notable C-19 phytoecdysteroid, distinguished by the absence of a side chain at C-17, which is characteristic of more common ecdysteroids like ecdysone and 20-hydroxyecdysone.

The initial discovery and structural elucidation of Rubrosterone were reported in 1969 by Takemoto et al. from the plant Achyranthes rubrofusca (Wight) J. D. Hooker (family Amaranthaceae)[1]. This discovery was significant as it expanded the structural diversity of known phytoecdysteroids. This guide aims to provide a detailed technical account of the discovery, isolation, and analytical characterization of Rubrosterone.

Discovery and Sourcing

Rubrosterone was first isolated from the roots of Achyranthes rubrofusca, a plant species used in traditional medicine. The pioneering work by Takemoto and colleagues in 1969 established the presence of this unique C-19 steroid in this plant source[1].

Experimental Protocols: Isolation and Purification

Extraction

The initial step would involve the extraction of the dried and powdered plant material (likely the roots of Achyranthes rubrofusca) with a suitable organic solvent.

-

Plant Material: Dried and powdered roots of Achyranthes rubrofusca.

-

Solvent: Methanol or ethanol are commonly used for extracting phytoecdysteroids due to their polarity, which allows for efficient extraction of these polyhydroxylated compounds.

-

Procedure:

-

Maceration or Soxhlet extraction of the plant material with the chosen solvent.

-

Concentration of the crude extract under reduced pressure to yield a viscous residue.

-

Solvent Partitioning

The crude extract would then be subjected to liquid-liquid partitioning to remove non-polar compounds like fats and chlorophylls.

-

Procedure:

-

The crude extract is dissolved in a water-methanol mixture.

-

The aqueous-methanolic solution is then partitioned against a non-polar solvent such as n-hexane.

-

The polar layer, containing the phytoecdysteroids, is collected and concentrated.

-

Chromatographic Purification

A series of chromatographic techniques would be employed for the isolation of pure Rubrosterone from the complex mixture of compounds in the polar extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel or alumina are commonly used.

-

Mobile Phase: A gradient elution system of increasing polarity, typically starting with a mixture of chloroform and methanol, would be used to separate fractions based on polarity.

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with Rubrosterone from the initial column chromatography would be further purified using pTLC or preparative HPLC to yield the pure compound.

-

Below is a logical workflow diagram for the isolation and purification of Rubrosterone.

Structural Elucidation and Analytical Data

The structure of Rubrosterone was elucidated using a combination of spectroscopic techniques and chemical transformations. The key analytical data for Rubrosterone are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₅ | [2] |

| Molar Mass | 334.41 g/mol | [2] |

| Melting Point | Data not available from search results | - |

| Optical Rotation ([α]D) | Data not available from search results | - |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Rubrosterone based on its structure and data for similar steroid compounds. The specific values from the original 1969 paper are not available in the search results.

| Technique | Key Features and Expected Data |

| UV-Vis Spectroscopy | Expected λmax around 242 nm in methanol, characteristic of the α,β-unsaturated ketone chromophore in the B-ring of the steroid nucleus. |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions for hydroxyl (-OH) groups, a saturated ketone (C-17), an α,β-unsaturated ketone (C-6), and C-H bonds. |

| ¹H NMR Spectroscopy | Expected signals for two tertiary methyl groups, multiple methine and methylene protons on the steroid backbone, and protons associated with the hydroxyl groups. The olefinic proton at C-7 would appear in the downfield region. |

| ¹³C NMR Spectroscopy | Expected signals for 19 carbon atoms, including two carbonyl carbons (C-6 and C-17), olefinic carbons (C-7 and C-8), carbons bearing hydroxyl groups, and methyl, methylene, and methine carbons of the steroid skeleton. |

| Mass Spectrometry (MS) | The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of water molecules from the hydroxyl groups and cleavage of the steroid rings. |

Biological Activity

While extensive biological studies specifically on Rubrosterone are limited in the publicly available literature, its classification as a phytoecdysteroid suggests potential anabolic and adaptogenic properties.

Anabolic Effects

Some studies on ecdysteroids have indicated a stimulatory effect on protein synthesis. It is plausible that Rubrosterone may share this activity. The proposed mechanism involves the enhancement of translational efficiency rather than an increase in transcription.

Below is a simplified diagram illustrating the potential influence of Rubrosterone on protein synthesis.

Conclusion

Rubrosterone, a C-19 phytoecdysteroid from Achyranthes rubrofusca, represents an interesting natural product with potential for further investigation. This guide has summarized the available information on its discovery, proposed a likely isolation protocol, and presented its known analytical characteristics. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications, particularly in the areas of anabolic and metabolic regulation. Access to the full experimental details of the original 1969 study by Takemoto et al. would be invaluable for replicating and building upon this foundational work.

References

A Technical Guide to 20-Hydroxyecdysone: The Master Regulator of Insect Metamorphosis

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Insect metamorphosis, a remarkable biological process involving dramatic changes in form and function, is orchestrated by a complex interplay of hormones. Central to this transformation is 20-hydroxyecdysone (20E), a steroid hormone that acts as the primary metabolite of ecdysone.[1][2] In arthropods, pulsatile releases of 20E trigger the molting process, coordinating the intricate series of events that lead to the shedding of the old cuticle and the formation of a new one.[1][2] Beyond its critical role in molting and metamorphosis, 20E signaling is also involved in embryogenesis, reproduction, and diapause.[3] This technical guide provides a comprehensive overview of 20-hydroxyecdysone, focusing on its biosynthesis, signaling pathways, quantitative analysis, and the experimental protocols essential for its study. This information is intended to serve as a valuable resource for researchers in entomology, developmental biology, and for professionals engaged in the development of novel insecticides that target the ecdysteroid signaling pathway.[4]

Biosynthesis of 20-Hydroxyecdysone

The journey to the biologically active 20E begins with dietary sterols, such as cholesterol.[3] A series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes from the "Halloween" family, converts cholesterol into ecdysone, the immediate precursor of 20E.[5] This process involves several key hydroxylation steps. The final and crucial step in the biosynthesis of the active hormone is the conversion of ecdysone to 20-hydroxyecdysone, a reaction catalyzed by the enzyme 20-hydroxylase (CYP314A1), also known as Shade.[5]

Quantitative Dynamics of 20-Hydroxyecdysone During Development

The concentration of 20E fluctuates dramatically throughout insect development, with precise pulses triggering specific developmental events. These titers can be quantified from whole-body or hemolymph samples using techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme Immunoassay (EIA). The following tables summarize representative quantitative data on 20E titers and its effects on gene expression in various insect species.

Table 1: 20-Hydroxyecdysone Titers During Larval Development of Helicoverpa armigera

| Developmental Stage | Mean 20E Titer (μg/g body weight) |

| 3rd Instar Larva | < 0.5 |

| 4th Instar Larva | < 0.5 |

| 5th Instar Larva | < 1.0 |

| 6th Instar Larva (0h) | ~1.0 |

| 6th Instar Larva (72h) | ~2.5 |

| Pre-pupa | ~2.8 |

| Pupa (early) | ~2.9 |

| Pupa (late) | > 2.5 |

| Adult | < 0.5 |

Data adapted from a study on Helicoverpa armigera, showing a significant peak in 20E titer during the late larval and pupal stages, which is critical for initiating metamorphosis.[6]

Table 2: Effect of Exogenous 20-Hydroxyecdysone on Larval Weight Gain in Plutella xylostella

| 20E Concentration in Diet (mg/mL) | Mean Weight Gain (mg) after 48h |

| 0 (Control) | 4.5 |

| 0.031 | 3.8 |

| 0.063 | 3.2 |

| 0.125 | 2.5 |

| 0.250 | 1.8 |

| 0.500 | 1.1 |

Data adapted from a study on Plutella xylostella, demonstrating the dose-dependent inhibitory effect of dietary 20E on larval growth.[7]

Table 3: Upregulation of Gene Expression by 20-Hydroxyecdysone in the Midgut of Spodoptera litura

| Gene | Log2 (Fold Change) |

| Ecdysone Receptor (EcR) | 2.5 |

| Hormone Receptor 3 (Hr3) | 4.0 |

| Cytochrome P450 (CYP) Family Member 1 | 3.2 |

| Cytochrome P450 (CYP) Family Member 2 | 2.8 |

| Esterase | 2.1 |

Data from a transcriptomic analysis of Spodoptera litura larvae treated with 20E, highlighting the induction of key ecdysone response genes and metabolic enzymes.[8]

Signaling Pathways of 20-Hydroxyecdysone

20-Hydroxyecdysone exerts its profound effects on insect development through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The canonical genomic pathway involves the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[5] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a hierarchical cascade of gene expression, starting with a small set of primary-response genes that encode transcription factors. These transcription factors, in turn, regulate a larger set of secondary-response genes responsible for executing the developmental changes associated with molting and metamorphosis.[5]

Genomic signaling pathway of 20-hydroxyecdysone.

Non-Genomic Signaling Pathway

In addition to the well-established genomic pathway, 20E can also elicit rapid cellular responses through non-genomic signaling mechanisms. This pathway is initiated at the cell membrane, where 20E is thought to interact with G protein-coupled receptors (GPCRs).[9][10] This interaction triggers intracellular second messenger cascades, such as the release of calcium ions (Ca2+) and the activation of protein kinases like Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[9][10] These signaling events can modulate the activity of various cellular proteins and can also influence the genomic pathway by affecting the phosphorylation state and activity of components of the transcriptional machinery.[9]

Non-genomic signaling pathway of 20-hydroxyecdysone.

Experimental Protocols

Accurate quantification of 20E and analysis of its effects are fundamental to research in this field. The following sections provide detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of 20-Hydroxyecdysone by HPLC

This protocol outlines a method for the extraction and quantification of 20E from insect tissues using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction: a. Collect and weigh insect tissues (e.g., whole larvae, hemolymph). b. Homogenize the tissue in 75% methanol. c. Vortex the homogenate for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes at 4°C.[11] d. Carefully collect the supernatant. e. Dry the supernatant completely using a centrifugal concentrator.[11] f. Re-dissolve the dried extract in the initial mobile phase for HPLC analysis.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Phenomenex Kinetex® 5 µm C18, 100 Å, 150 x 4.6 mm).[2] b. Mobile Phase A: 85:15 Methanol:Acetonitrile (v/v).[2] c. Mobile Phase B: 0.5% Acetic Acid in water (v/v).[2] d. Flow Rate: 1 mL/min.[2] e. Detection: UV at 245 nm.[2] f. Injection Volume: 1-20 µL.[2] g. Gradient: A suitable gradient of Mobile Phase A and B should be optimized to achieve good separation of 20E from other compounds. h. Quantification: Generate a standard curve using known concentrations of a 20E standard. The concentration of 20E in the samples is determined by comparing their peak areas to the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]

- 3. European Journal of Entomology: Regulation of gene expression by 20-hydroxyecdysone in the fat body of Aedes aegypti (Diptera: Culicidae) [eje.cz]

- 4. Identification of genes regulated by 20-Hydroxyecdysone in Macrobrachium nipponense using comparative transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genomic response to 20-hydroxyecdysone at the onset of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]

- 7. bioone.org [bioone.org]

- 8. Identification of Genes Involved in Resistance to High Exogenous 20-Hydroxyecdysone in Spodoptera litura - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Rubrosterone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a C19 steroid and a metabolite of phytoecdysteroids, has garnered interest within the scientific community for its unique structural features and potential biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Rubrosterone, consolidating available spectroscopic data and outlining key experimental protocols for its isolation and synthesis. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Rubrosterone is an androstane-type steroid characterized by a tetracyclic core and multiple hydroxyl and ketone functional groups. Its systematic IUPAC name is (2β,3β,14α)-2,3,14-trihydroxy-5β-androst-7-ene-6,17-dione.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Rubrosterone is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and synthetic methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₅ | PubChem |

| Molar Mass | 334.41 g/mol | PubChem[1] |

| CAS Number | 19466-41-2 | Wikipedia[1] |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Melting Point | Not explicitly found in searches | N/A |

| Optical Rotation | Not explicitly found in searches | N/A |

Table 1: Physicochemical Properties of Rubrosterone

Stereochemistry and Absolute Configuration

The stereochemistry of Rubrosterone is a critical aspect of its chemical identity and biological function. The molecule possesses seven stereocenters, leading to a specific three-dimensional arrangement of its atoms. The accepted stereochemical designations are 2β, 3β, 5β, and 14α.[1] The absolute configuration has been determined through chemical and spectroscopic methods, as detailed in the seminal work by Takemoto et al. (1969).[2]

The InChI (International Chemical Identifier) provides a standardized, unambiguous representation of the molecule's structure, including its stereochemistry:

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1[1]

Spectroscopic Data

To date, a public domain crystallographic information file (CIF) for Rubrosterone has not been identified in the Crystallography Open Database.

Experimental Protocols

Isolation of Rubrosterone from Achyranthes rubrofusca

The original isolation of Rubrosterone was reported from the roots of Achyranthes rubrofusca. While the detailed experimental protocol from the 1969 paper is not fully accessible, a general workflow for the isolation of phytoecdysteroids from Achyranthes species can be outlined.

Caption: Generalized workflow for the isolation of Rubrosterone.

A detailed protocol would involve the following conceptual steps:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol.

-

Solvent Partitioning: The crude methanol extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing Rubrosterone is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol).

-

Purification: Fractions containing Rubrosterone are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Crystallization: The purified Rubrosterone is crystallized from a suitable solvent system to yield the pure compound.

Synthesis of Rubrosterone

The synthesis of Rubrosterone has been reported, providing a means to obtain the compound for further study without reliance on natural sources. A key publication by Hikino et al. outlines a synthetic route.[3] While the full detailed experimental procedure is not available in the provided search results, a conceptual overview of a potential synthetic strategy is presented below. The synthesis would likely involve a multi-step process starting from a readily available steroid precursor.

Caption: Conceptual workflow for the synthesis of Rubrosterone.

Biological Activity

Rubrosterone has been noted for its potential anabolic and androgenic activities, though quantitative data from the initial searches is limited. Further investigation into its biological profile is warranted to understand its mechanism of action and potential therapeutic applications.

Conclusion

This technical guide has summarized the core chemical and stereochemical features of Rubrosterone, providing a foundation for researchers in the field. While foundational knowledge is well-established, this review highlights the need for more accessible and detailed quantitative data, particularly high-resolution NMR spectra and X-ray crystallographic data, to facilitate further research and development efforts centered on this intriguing natural product. The provided conceptual workflows for isolation and synthesis offer a starting point for practical laboratory work.

References

Rubrosterone: A Technical Guide to its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a C19 phytoecdysteroid, has garnered interest within the scientific community for its potential biological activities. As a metabolite of insect-metamorphosing substances, its presence in various plant species offers a valuable natural source for research and development. This technical guide provides a comprehensive overview of the primary plant origins of rubrosterone, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of its biosynthetic and potential signaling pathways.

Natural Sources and Plant Origins of Rubrosterone

Rubrosterone has been predominantly isolated from plant species belonging to the Amaranthaceae and Commelinaceae families. The most significant and well-documented plant sources include:

-

Cyanotis arachnoidea (Commelinaceae): Widely recognized as a rich source of various phytoecdysteroids, C. arachnoidea has been shown to contain rubrosterone.[1][2][3][4] The roots of this plant are particularly noted for their high concentration of these compounds.[5]

-

Achyranthes aspera (Amaranthaceae): This species, along with its varieties such as Achyranthes aspera var. rubrofusca, is a known source of rubrosterone.[6] While the presence of ecdysterone (beta-ecdysone) in A. aspera has been quantified, specific quantitative data for rubrosterone in this species is less readily available in the reviewed literature.[7]

-

Achyranthes rubrofusca and Achyranthes fauriei (Amaranthaceae): These species are also cited as natural sources of rubrosterone.

Quantitative Analysis of Rubrosterone in Plant Sources

Precise quantitative data for rubrosterone content in its source plants is often presented in the context of overall phytoecdysteroid profiles. While specific percentages for rubrosterone are not consistently reported across all studies, the general concentrations of total ecdysteroids in these plants can be significant. For instance, the roots of Cyanotis arachnoidea can contain as much as 2-3% total ecdysteroids by dry weight.[5] One study on an extract of Achyranthes aspera seeds reported a beta-ecdysone content of 0.05% w/w.[7] Further targeted quantitative studies using methods such as HPLC-MS are required to establish definitive rubrosterone concentrations in various plant parts and under different growth conditions.

| Plant Species | Family | Plant Part | Reported Rubrosterone Presence | Notes |

| Cyanotis arachnoidea | Commelinaceae | Whole Plant, Roots | Isolated and identified[1][2][3][4] | Roots are a rich source of total ecdysteroids (2-3% dry weight)[5] |

| Achyranthes aspera | Amaranthaceae | Whole Plant | Presence indicated | Beta-ecdysone content in seeds reported at 0.05% w/w[7] |

| Achyranthes rubrofusca | Amaranthaceae | Not Specified | Isolated and identified | |

| Achyranthes fauriei | Amaranthaceae | Not Specified | Presence indicated |

Experimental Protocols

General Extraction and Isolation of Rubrosterone from Cyanotis arachnoidea

The following is a generalized protocol based on methodologies reported for the isolation of phytoecdysteroids, including rubrosterone, from Cyanotis arachnoidea.[1][8]

1. Extraction:

- Air-dried and powdered whole plants or roots of Cyanotis arachnoidea are extracted with 75% ethanol at room temperature.[1]

- The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

- The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, which typically contains the phytoecdysteroids, is collected and concentrated.[1]

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography on silica gel.[1][8]

- A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar TLC profiles are combined.

- Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or octadecyl silane (ODS).[1][8]

- Final purification to yield pure rubrosterone is often accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Workflow for Extraction and Purification of Rubrosterone

Caption: Generalized workflow for the extraction and purification of rubrosterone.

Biosynthetic Pathway of Rubrosterone

The biosynthesis of phytoecdysteroids, including rubrosterone, originates from the mevalonate pathway in plants.[9][10][11][12][13] This pathway utilizes acetyl-CoA as a primary precursor to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of isoprenoids.

The general steps leading to the ecdysteroid skeleton are as follows:

-

Isoprenoid Synthesis: Acetyl-CoA is converted to mevalonic acid, which is then transformed into IPP and DMAPP.

-

Squalene Formation: IPP and DMAPP units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene.

-

Sterol Synthesis: Squalene undergoes cyclization to form cycloartenol, which is then converted through a series of reactions to cholesterol.

-

Ecdysteroid Backbone Formation: Cholesterol is further modified through a series of hydroxylation and oxidation reactions to form the basic C27 ecdysteroid skeleton.

Rubrosterone, being a C19 ecdysteroid, is formed through the cleavage of the side chain of a C27 or C21 precursor.[14] The precise enzymatic steps and intermediates in the conversion of the C27 ecdysteroid backbone to rubrosterone in plants are still an active area of research.

Simplified Ecdysteroid Biosynthesis Pathway

Caption: Simplified overview of the phytoecdysteroid biosynthetic pathway leading to rubrosterone.

Signaling Pathways

The primary role of phytoecdysteroids in plants is believed to be defensive, acting as antifeedants and disrupting the molting process of phytophagous insects.[9][15][16] As such, their signaling pathways are more extensively studied in the context of insect endocrinology.

In plants, the production of phytoecdysteroids can be induced by various stress factors, suggesting their involvement in plant defense signaling.[15] However, specific signaling pathways within the plant that are directly activated by rubrosterone have not been elucidated in the reviewed literature. It is hypothesized that their biosynthesis is regulated by complex signaling networks involving phytohormones such as jasmonates, which are known to mediate plant responses to herbivory and wounding.[15] Further research is needed to understand the direct signaling roles of rubrosterone and other phytoecdysteroids within the plant system.

Conclusion

Rubrosterone is a naturally occurring phytoecdysteroid with significant potential for scientific investigation. Its primary plant sources, Cyanotis arachnoidea and species of Achyranthes, offer viable avenues for its isolation. While general methodologies for extraction and purification are established, there is a need for more detailed, standardized protocols and comprehensive quantitative analysis of rubrosterone content in these plants. The elucidation of the specific enzymatic steps in its biosynthesis and the exploration of its potential signaling roles within the plant are promising areas for future research. This guide provides a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the scientific and therapeutic potential of rubrosterone.

References

- 1. [Isolation and identification of steroids from Cyanotis arachnoidea and their anti-HSV-1 activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroid constituents from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Qualitative Phytochemical Fingerprint and Network Pharmacology Investigation of Achyranthes aspera Linn. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

- 8. researchgate.net [researchgate.net]

- 9. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | MDPI [mdpi.com]

- 12. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

The Biological Activity of Rubrosterone: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a C19 ecdysteroid, represents a class of naturally occurring steroids with potential anabolic properties. This document provides a comprehensive technical overview of the known biological activities of Rubrosterone and related ecdysteroids. While specific quantitative data and detailed experimental protocols for Rubrosterone are limited in publicly available literature, this guide synthesizes the existing information and extrapolates potential mechanisms and methodologies based on studies of structurally similar and more extensively researched ecdysteroids, such as 20-hydroxyecdysone. The aim is to provide a foundational resource for researchers interested in the further investigation and potential therapeutic development of Rubrosterone.

Introduction to Rubrosterone

Rubrosterone is a C19 ecdysteroid, a class of steroid hormones found in insects and various plants.[1] Structurally, it is characterized as 2β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione. As a metabolite of insect metamorphosing substances, its biological activity has garnered interest, particularly concerning its effects in mammals. The primary reported biological effect of Rubrosterone is its ability to stimulate protein synthesis, suggesting potential applications as an anabolic agent.

Biological Activity and Mechanism of Action

The anabolic activity of ecdysteroids, including Rubrosterone, is of significant interest. While the precise mechanisms for Rubrosterone are not fully elucidated, research on related ecdysteroids provides a likely framework for its action.

Protein Synthesis Stimulation

Early in vivo studies in mice demonstrated that Rubrosterone has a general stimulatory effect on protein synthesis. This effect is believed to arise from an increase in the efficiency of mRNA translation, rather than an increase in mRNA transcription itself. This suggests that Rubrosterone may act at the ribosomal level to enhance the rate of protein production from existing messenger RNA transcripts.

Putative Signaling Pathways

While direct evidence for Rubrosterone's interaction with specific signaling pathways is lacking, studies on other ecdysteroids, such as 20-hydroxyecdysone, suggest a potential mechanism involving the PI3K/Akt signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

It is hypothesized that ecdysteroids may elicit a rapid, non-genomic response initiated at the cell membrane. This could involve the activation of a G-protein coupled receptor, leading to an increase in intracellular calcium concentration (Ca2+). This calcium influx may then activate the PI3K/Akt pathway, culminating in the stimulation of downstream effectors that promote protein synthesis, such as the mammalian target of rapamycin (mTOR).

Hypothesized Signaling Pathway for Ecdysteroid-Induced Protein Synthesis

Caption: Hypothesized signaling cascade for Rubrosterone-mediated protein synthesis.

Quantitative Data

| Parameter | Value/Effect | Organism/System | Notes |

| Anabolic Activity | Stimulatory | Mice | Observed increase in protein synthesis. |

| Effective Dose | 5 mg/kg (in vivo) | Mice | Dose at which stimulatory effects on protein synthesis were observed. |

| Mechanism | Increased mRNA translation efficiency | Inferred from in vivo studies | Does not appear to increase mRNA transcription. |

Experimental Protocols

Detailed experimental protocols for studies specifically using Rubrosterone are scarce. However, based on its reported anabolic activity, the following are generalized protocols that could be adapted for the investigation of Rubrosterone's effects.

In Vivo Protein Synthesis Assay in Mice

This protocol is a generalized method for assessing the anabolic effects of a test compound in a murine model.

Logical Workflow for In Vivo Protein Synthesis Assay

Caption: Workflow for assessing in vivo protein synthesis.

Methodology:

-

Animal Model: Male mice (e.g., C57BL/6 strain), 8-10 weeks old.

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Randomly assign mice to a control group (vehicle) and a treatment group (Rubrosterone).

-

Compound Administration: Administer Rubrosterone (e.g., 5 mg/kg body weight) or vehicle via intraperitoneal injection or oral gavage.

-

Radiolabeling: At a specified time post-administration, inject a radiolabeled amino acid (e.g., ³H-leucine) to trace its incorporation into newly synthesized proteins.

-

Incubation: Allow a defined period for the incorporation of the radiolabel.

-

Tissue Harvest: Euthanize the animals and rapidly excise tissues of interest (e.g., gastrocnemius muscle).

-

Sample Processing: Homogenize the tissue and precipitate the protein fraction.

-

Quantification: Measure the radioactivity in the protein precipitate using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the total protein content in each sample. Compare the incorporation rates between the control and Rubrosterone-treated groups.

In Vitro Western Blotting for Akt/mTOR Pathway Activation

This protocol can be used to investigate the molecular mechanism of Rubrosterone in a cell culture model.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as C2C12 myoblasts, and differentiate them into myotubes.

-

Treatment: Treat the myotubes with varying concentrations of Rubrosterone for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

-

Detection: Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for visualization.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins in response to Rubrosterone treatment.

Conclusion and Future Directions

Rubrosterone, a C19 ecdysteroid, shows promise as a potential anabolic agent due to its reported ability to stimulate protein synthesis. However, the current understanding of its biological activity is limited by a lack of detailed quantitative data and mechanistic studies. The information available on more thoroughly researched ecdysteroids, such as 20-hydroxyecdysone, provides a valuable framework for guiding future investigations into Rubrosterone.

To advance the understanding of Rubrosterone's therapeutic potential, future research should focus on:

-

Quantitative Characterization: Determining the EC50 and IC50 values of Rubrosterone in relevant in vitro assays.

-

Receptor Binding Studies: Identifying the specific molecular targets of Rubrosterone in mammalian cells.

-

Signaling Pathway Elucidation: Confirming the involvement of the PI3K/Akt/mTOR pathway and identifying other potential signaling cascades.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the anabolic efficacy and toxicological profile of Rubrosterone.

By addressing these key areas, the scientific community can build a more complete picture of Rubrosterone's biological activity and assess its viability as a candidate for drug development.

References

A Technical Guide to the Mechanism of Action of Rubrosterone in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed mechanism of action by which Rubrosterone and related phytoecdysteroids stimulate protein synthesis in skeletal muscle. The information is compiled from available scientific literature to guide research and development in the fields of pharmacology and muscle physiology.

Executive Summary

Rubrosterone is a phytoecdysteroid, a class of compounds structurally similar to insect molting hormones, that has demonstrated anabolic properties in mammals. While research specifically isolating Rubrosterone is limited, studies on closely related ecdysteroids, such as 20-hydroxyecdysone (20HE), have elucidated a non-genomic signaling pathway that enhances protein synthesis in skeletal muscle. The primary mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to a rapid increase in intracellular calcium, which subsequently triggers the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This culminates in the activation of the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of protein synthesis. Notably, this mechanism is distinct from classical anabolic steroids as it does not involve binding to the androgen receptor.[1]

Core Mechanism of Action: A Non-Genomic Signaling Cascade

Unlike traditional androgenic steroids that function primarily by binding to nuclear androgen receptors and acting as transcription factors, Rubrosterone and other phytoecdysteroids initiate a rapid, membrane-based signaling cascade.[1][2] This non-genomic action allows for a swift cellular response, enhancing the efficiency of mRNA translation rather than increasing mRNA transcription itself.[1]

The proposed sequence of events is as follows:

-

Receptor Binding: The molecule binds to a putative G-protein coupled receptor (GPCR) on the myocyte cell membrane.[3]

-

PLC Activation: The activated GPCR stimulates Phospholipase C (PLC).[3]

-

Calcium Mobilization: PLC activation leads to a rapid influx of intracellular calcium (Ca2+).[3][4]

-

PI3K/Akt Pathway Activation: The increase in intracellular Ca2+ is a key step that initiates the activation of the PI3K/Akt pathway.[5] This pathway is a critical regulator of cell growth and protein synthesis.[6]

-

mTORC1 Activation: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a negative regulator of the mTOR pathway.[7] This allows the small GTPase Rheb to activate the mTOR Complex 1 (mTORC1).[7][8]

-

Stimulation of Protein Synthesis: Activated mTORC1 phosphorylates downstream targets, primarily p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which directly promotes the translation of mRNA into protein.[9]

Signaling Pathway Diagram

Caption: Proposed signaling cascade for Rubrosterone-mediated protein synthesis.

Quantitative Data Summary

The anabolic effects of phytoecdysteroids have been quantified in various in vitro and in vivo models. The following table summarizes key findings, primarily from studies using 20-hydroxyecdysone as the model compound.

| Parameter Measured | Compound | Effect | Dosage/Concentration | Model System | Reference |

| Protein Synthesis | Phytoecdysteroids | Up to 20% increase | Not specified | C2C12 murine myotubes | [5][10] |

| Protein Synthesis | Phytoecdysteroids | Up to 20% increase | Not specified | Human primary myotubes | [5][10] |

| Grip Strength | Ecdysteroids | Increased | Not specified | Rats (in vivo) | [5] |

| Akt Activation | 20-Hydroxyecdysone | Sustained activation | 1 µM | C2C12 murine myotubes | [3] |

Key Experimental Protocols

The investigation of Rubrosterone's mechanism of action relies on established molecular biology techniques. Below are outlines of core experimental protocols.

Protocol: In Vitro Protein Synthesis Assay (Leucine Incorporation)

This protocol measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

-

Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes on 96-well plates.[4]

-

Pre-treatment (Inhibitor Studies): For mechanistic studies, pre-treat cells with specific inhibitors (e.g., PI3K inhibitor, GPCR inhibitor) or vehicle for 1 hour.[3][4]

-

Treatment: Wash cells with serum-free media. Treat cells with varying concentrations of Rubrosterone (or other ecdysteroids like 1 µM 20HE) or vehicle (e.g., 0.1% ethanol) for a specified time (e.g., 2 hours).[4]

-

Radiolabeling: Add radiolabeled [3H]leucine to the media and incubate for the desired period to allow incorporation into newly synthesized proteins.

-

Cell Lysis & Precipitation: Wash cells to remove unincorporated [3H]leucine. Lyse the cells and precipitate the protein using an acid like trichloroacetic acid (TCA).

-

Quantification: Wash the protein pellet to remove any remaining free radiolabel. Solubilize the protein and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Quantify total protein content in parallel wells using a standard protein assay (e.g., BCA assay). Normalize the radioactivity counts (DPM) to the total protein amount.[4]

Protocol: Western Blot for Akt Phosphorylation

This protocol is used to detect the activation state of Akt, a key kinase in the signaling pathway.

-

Cell Culture and Treatment: Culture and treat C2C12 myotubes with Rubrosterone as described in section 4.1 (steps 1-3).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and another for total Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate that reacts with HRP to produce light.

-

Imaging: Capture the light signal using a digital imager. The band intensity for p-Akt is normalized to the band intensity for total Akt to determine the relative level of activation.

Experimental Workflow Diagram

Caption: Standard workflows for key experiments in Rubrosterone research.

Implications for Drug Development

The non-genomic, PI3K/Akt-mediated mechanism of action positions Rubrosterone and other phytoecdysteroids as compelling candidates for anabolic therapies. Their key advantage lies in the apparent lack of interaction with the androgen receptor, potentially avoiding the androgenic side effects associated with traditional anabolic steroids (e.g., hormonal dysregulation, prostate effects). This distinct pathway offers a selective target for developing agents aimed at combating muscle wasting conditions (sarcopenia, cachexia) and enhancing physical performance with a potentially improved safety profile. Further research should focus on identifying the specific GPCR target and fully characterizing the downstream effects to optimize therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Roles of Post-Translational Modifications on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Elusive Role of Rubrosterone in Insect Metamorphosis: A Technical Overview of a Scientific Enigma

For Immediate Release

Shanghai, China – November 20, 2025 – Despite significant interest in the hormonal control of insect development, a comprehensive understanding of the physiological role of Rubrosterone in metamorphosis remains largely undefined within the scientific community. Extensive literature reviews and targeted searches have revealed a significant gap in the available research, precluding the creation of an in-depth technical guide as originally intended. This document outlines the current state of knowledge and highlights the areas where further investigation is critically needed.

Rubrosterone, a naturally occurring steroid found in both insects and plants, has been identified as a metabolite of a substance involved in insect metamorphosis. Its chemical structure bears resemblance to ecdysone, the principal molting hormone in arthropods, suggesting a potential role as an ecdysone agonist. However, detailed studies elucidating its specific biological functions, signaling pathways, and quantitative effects on developmental processes are conspicuously absent from the current body of scientific literature.

While the broader class of ecdysteroids, to which Rubrosterone belongs, is well-documented to orchestrate the complex processes of molting and metamorphosis, the specific contributions of Rubrosterone remain a scientific mystery. The intricate signaling cascade initiated by ecdysteroids, involving the ecdysone receptor (EcR) and its heterodimeric partner Ultraspiracle (USP), is a cornerstone of insect endocrinology. This pathway ultimately leads to the activation of a cascade of genes responsible for the profound cellular and morphological changes observed during metamorphosis. However, the precise interaction of Rubrosterone with this receptor complex, its binding affinity, and its downstream effects are yet to be experimentally determined.

The lack of available data prevents the compilation of quantitative information regarding Rubrosterone's efficacy, such as its effective dose for inducing metamorphosis or its comparative potency against other ecdysteroids. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time. Similarly, the absence of published research means that detailed experimental protocols for assessing Rubrosterone's activity are not available to be shared with the scientific community.

To stimulate further research in this area, a conceptual framework for investigating the physiological role of Rubrosterone is proposed. This framework outlines a potential experimental workflow and a hypothetical signaling pathway, which can serve as a starting point for future studies.

Proposed Experimental Workflow

The following diagram illustrates a logical sequence of experiments that could be undertaken to elucidate the physiological role of Rubrosterone.

Rubrosterone: A Technical Guide on its Role as a Phytoecdysteroid and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone is a naturally occurring C19 phytoecdysteroid, a class of plant-derived compounds structurally analogous to insect molting hormones. Unlike more common ecdysteroids, it is characterized by the absence of a sterol side-chain. Found in select flora, notably within the Achyranthes genus, rubrosterone is implicated in the chemical defense mechanisms of plants against phytophagous insects. Its structural similarity to insect hormones allows it to interfere with critical developmental processes, such as molting, by acting as an agonist on the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of rubrosterone, including its ecological role, mechanism of action, and detailed protocols for its extraction and analysis. While quantitative bioactivity and concentration data for rubrosterone are sparse in current literature, this document contextualizes its properties with available data on related phytoecdysteroids and outlines the methodologies required for future quantitative studies.

Introduction to Phytoecdysteroids and Rubrosterone

Phytoecdysteroids are a diverse group of over 500 structurally related polyhydroxylated steroids synthesized by plants.[1] These secondary metabolites are not involved in the plant's primary growth but serve as a crucial defense against invertebrate herbivores.[2] When ingested by susceptible insects, these compounds mimic the endogenous molting hormones (ecdysteroids), leading to developmental disruptions, feeding deterrence, and mortality.[2]

Rubrosterone (C19H26O5) is a unique phytoecdysteroid, first isolated from Achyranthes rubrofusca.[3] Its defining structural feature is the lack of the C8 side-chain typical of major ecdysteroids like 20-hydroxyecdysone (20E), classifying it as a C19 steroid. Despite this difference, it retains the core steroidal skeleton necessary for biological activity. Research has also noted potential anabolic effects of rubrosterone in mammals, making it a subject of interest beyond its ecological role.[4]

Ecological Significance: A Chemical Shield

The primary ecological function of phytoecdysteroids is defensive. Plants that produce these compounds are effectively "weaponized" against insects that have not co-evolved a tolerance.

-

Hormonal Disruption: By mimicking the insect's own molting hormones, phytoecdysteroids like rubrosterone can activate the ecdysone receptor at inappropriate times. This disrupts the tightly regulated molting cycle, causing premature and incomplete molts, which are often lethal.

-

Feeding Deterrence: The presence of phytoecdysteroids can make plant tissues unpalatable to many insects, thus acting as a feeding deterrent and reducing herbivory.

-

High Concentrations: Plants often produce ecdysteroids in concentrations several orders of magnitude higher than those found endogenously in insects.[5] Species within the Achyranthes genus, for instance, can have total ecdysteroid concentrations as high as 4-5% of their dry weight, creating a potent defensive barrier.[6]

Data Presentation

A significant challenge in the study of rubrosterone is the limited availability of specific quantitative data in peer-reviewed literature. While its presence in certain plant species is confirmed, precise concentration levels and comparative bioactivity metrics are not well-documented. The following tables present the known qualitative information for rubrosterone and contextual quantitative data for the more studied 20-hydroxyecdysone found in the same plant genus. This highlights the current knowledge gap and provides a reference for the types of data required in future research.

Table 1: Documented Plant Sources of Rubrosterone and Related Ecdysteroids

| Compound | Plant Species | Family | Reference(s) |

| Rubrosterone | Achyranthes rubrofusca | Amaranthaceae | [3] |

| Rubrosterone | Achyranthes fauriei | Amaranthaceae | [4] |

| 20-Hydroxyecdysone | Achyranthes aspera | Amaranthaceae | [7][8] |

Table 2: Quantitative Analysis of 20-Hydroxyecdysone in Achyranthes aspera

| Compound | Plant Species | Concentration (% w/w) | Analytical Method | Reference(s) |

| 20-Hydroxyecdysone | Achyranthes aspera | 0.05% | HPLC | [7] |

| Note: Specific quantitative data for Rubrosterone concentration was not found in the reviewed literature. |

Table 3: Ecdysone Receptor Binding Affinity for Reference Phytoecdysteroids

| Compound | Receptor Source | Binding Affinity (Kd) | Assay Type | Reference(s) |

| Ponasterone A | Chilo suppressalis (EcR/USP) | 1.2 nM | Radioligand Binding Assay | [6] |

| Note: Specific receptor binding affinity data for Rubrosterone was not found in the reviewed literature. |

Mechanism of Action: The Ecdysone Signaling Pathway

The insecticidal activity of rubrosterone is predicated on its ability to function as an agonist of the ecdysone receptor (EcR). The canonical ecdysone signaling pathway in insects is a well-established cascade that controls gene expression related to molting and metamorphosis.

-

Heterodimer Formation: The functional receptor is a heterodimer composed of two nuclear receptor proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[9][10]

-

Ligand Binding: In the presence of an ecdysteroid agonist like rubrosterone, the ligand binds to a specific pocket within the Ligand-Binding Domain (LBD) of the EcR subunit.[10]

-

Conformational Change: Ligand binding induces a conformational change in the EcR-USP complex.

-

DNA Binding: This activated complex translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes.[11]

-

Transcriptional Activation: The DNA-bound complex recruits co-activator proteins, initiating the transcription of "early-response" genes, which include transcription factors that, in turn, activate a larger set of "late-response" genes. This hierarchical gene activation ultimately orchestrates the complex biological process of molting.

Disruption of this pathway by an external phytoecdysteroid leads to an uncontrolled and untimely initiation of this cascade, resulting in developmental failure.

Experimental Protocols

Protocol for Extraction and Isolation of Rubrosterone

This protocol describes a general method for the extraction and isolation of phytoecdysteroids from plant material, adapted for rubrosterone analysis from Achyranthes species.

-

Sample Preparation:

-

Harvest plant material (roots and aerial parts).

-

Thoroughly wash with deionized water to remove soil and debris.

-

Dry the material in an oven at 40-50°C until constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 100 g of the dried plant powder and place it into a Soxhlet apparatus or a large flask for maceration.

-

Add 1 L of 80% methanol (or ethanol).

-

For Soxhlet extraction, run the apparatus for 12-24 hours. For maceration, stir the mixture at room temperature for 24 hours, filter, and repeat the extraction on the plant residue two more times.

-

Combine the methanol extracts.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Resuspend the residue in 500 mL of distilled water.

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity. First, partition against 3 x 500 mL of n-hexane to remove non-polar compounds like fats and chlorophylls. Discard the hexane phase.

-

Next, partition the remaining aqueous phase against 3 x 500 mL of ethyl acetate. Rubrosterone and other ecdysteroids will partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions.

-

-

Purification:

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent to dryness.

-

The resulting crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-hexane.

-

Monitor fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Protocol for HPLC Quantification

This protocol provides a method for the quantitative analysis of phytoecdysteroids using High-Performance Liquid Chromatography (HPLC), based on established methods for ecdysteroid analysis.[7]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is a 25:75 (v/v) mixture of acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm (characteristic for the enone chromophore in ecdysteroids).

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of a certified rubrosterone standard in methanol.

-

Calibration Curve: Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL) to generate a calibration curve.

-

Sample Solution: Accurately weigh the purified plant extract, dissolve it in a known volume of methanol to a concentration of approximately 1 mg/mL, and filter through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the rubrosterone peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of rubrosterone in the sample by interpolating its peak area on the calibration curve. The concentration can then be expressed as a percentage of the dry weight of the original plant material.

-

Protocol for Insect Bioassay (Dietary Incorporation)

This protocol outlines a general method to assess the biological activity (e.g., growth inhibition, mortality) of rubrosterone against a model insect like the house fly (Musca domestica) or various lepidopteran larvae.

-

Preparation of Test Diet:

-

Prepare a standard artificial diet for the test insect species.

-

Dissolve rubrosterone in a suitable solvent (e.g., ethanol or acetone) to create a stock solution.

-

Incorporate aliquots of the stock solution into the diet to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 ppm).

-

Prepare a control diet containing only the solvent, ensuring it is fully evaporated before introducing insects.

-

-

Bioassay Procedure:

-

Place a known number of newly molted, pre-weighed larvae (e.g., 10-20) into individual containers or petri dishes.

-

Provide each larva with a pre-weighed amount of the corresponding treated or control diet.

-

Maintain the bioassay under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

-

Data Collection and Analysis:

-

Record mortality daily for a set period (e.g., 7-10 days).

-

At the end of the assay, record the final weight of surviving larvae.

-

Calculate metrics such as percent mortality, growth inhibition, and feeding deterrence.

-

Use probit analysis to determine the lethal concentration (LC50) or effective concentration (EC50) for growth inhibition.

-

Conclusion and Future Directions

Rubrosterone represents an intriguing variant in the diverse family of phytoecdysteroids. Its presence in medicinal plants of the Achyranthes genus underscores its ecological role as a chemical defense agent against insects, mediated through the disruption of the ecdysone signaling pathway. However, this technical guide also highlights a clear gap in the scientific literature regarding specific quantitative data on rubrosterone's concentration in host plants and its precise biological activity (e.g., EC50, Kd) against various insect species.

For researchers and drug development professionals, this presents a clear opportunity. Future work should focus on:

-

Quantitative Analysis: Systematically quantifying rubrosterone content in Achyranthes and other potential plant sources using validated HPLC or LC-MS/MS methods.

-

Bioactivity Screening: Performing comparative bioassays of rubrosterone alongside other ecdysteroids to determine its relative potency and spectrum of activity against key insect pests.

-

Receptor Binding Studies: Conducting in vitro binding assays to determine the affinity of rubrosterone for the EcR/USP complex from different insect orders.

Such studies are essential to fully elucidate the ecological significance of rubrosterone and to explore its potential as a lead compound for the development of novel, targeted bio-insecticides.

References

- 1. mdpi.com [mdpi.com]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rubrosterone, a metabolite of insect metamorphosing substance from Achyranthes rubrofusca: structure and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

- 8. researchgate.net [researchgate.net]

- 9. Opportunistic binding of EcR to open chromatin drives tissue-specific developmental responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA affects ligand binding of the ecdysone receptor of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of Rubrosterone: A Data-Deficient Assessment and Ecdysteroid Class Overview

Disclaimer: A comprehensive toxicological profile for Rubrosterone cannot be provided at this time due to a significant lack of available scientific data. No dedicated studies on the acute, sub-chronic, chronic, genotoxic, developmental, or reproductive toxicity of Rubrosterone were identified in the public domain. Therefore, this document provides a high-level overview of the toxicological profile of the broader class of ecdysteroids, to which Rubrosterone belongs, to offer a preliminary and inferred perspective. The information presented herein should be interpreted with caution and is not a substitute for specific toxicological testing of Rubrosterone.

Introduction

Rubrosterone is a C19 steroid belonging to the ecdysteroid family of hormones, which are primarily known for their role in regulating molting and metamorphosis in arthropods.[1] These compounds are also found in various plant species, where they are referred to as phytoecdysteroids and are believed to play a defensive role against insect herbivores. Due to their anabolic and other pharmacological effects observed in vertebrates, there is growing interest in their potential therapeutic applications. However, a thorough understanding of their safety profile is paramount. This whitepaper aims to synthesize the currently available, albeit limited, toxicological information on ecdysteroids as a surrogate to a preliminary profile for Rubrosterone.

General Toxicological Profile of Ecdysteroids

Ecdysteroids are generally considered to have low toxicity in mammals.[2][3] This is attributed to their structural differences from mammalian steroid hormones, which results in a lack of binding to vertebrate steroid receptors.[2]

The most studied ecdysteroid, 20-hydroxyecdysone (20E), has been shown to have a very high median lethal dose (LD50) in mice, indicating low acute toxicity.[4][5][6]

Table 1: Acute Toxicity Data for 20-Hydroxyecdysone (20E) in Mice

| Compound | Route of Administration | LD50 Value | Reference(s) |

| 20-Hydroxyecdysone (20E) | Oral | > 9 g/kg | [4][5][6] |

| 20-Hydroxyecdysone (20E) | Intraperitoneal | 6.4 g/kg | [2][4][6] |

No specific LD50 data for Rubrosterone has been reported in the literature.

There is a significant lack of data regarding the genotoxicity of Rubrosterone and other ecdysteroids. No studies utilizing standard genotoxicity assays, such as the Ames test for mutagenicity or chromosomal aberration assays, were found for Rubrosterone. An in silico analysis of 20 different ecdysteroids (not including Rubrosterone) suggested no mutagenicity in the Ames test.[7] However, this predictive study also indicated potential carcinogenicity for some of the tested compounds in female rats.[7] Experimental verification of these findings is necessary.

No specific developmental or reproductive toxicity studies for Rubrosterone were identified. Research on other ecdysteroids in this area is also sparse. One study in the crustacean Daphnia magna suggested that testosterone's developmental toxicity might be due to its anti-ecdysteroidal activity, highlighting the critical role of ecdysteroids in invertebrate development.[8] However, this does not provide direct insight into the potential developmental or reproductive effects of ecdysteroids in mammals.

One study evaluated the in vitro cytotoxicity of several ecdysteroids against human cancer cell lines (LU-1, MCF7, and HepG2).[9] While some ecdysteroids with a 20,22-dimethyl acetal group showed cytotoxic activity with IC50 values ranging from 51.59 to 60.14 µM, others were inactive (IC50 > 100 μM).[9] Rubrosterone was not included in this study.

Proposed Mechanism of Action and Signaling in Mammals

The precise mechanism of action of ecdysteroids in mammals is not fully understood. It is generally accepted that they do not bind to the classical vertebrate steroid hormone receptors.[2] The current hypothesis suggests that ecdysteroids may exert their effects through membrane-bound receptors and influence intracellular signaling cascades.

Below is a diagram illustrating a hypothesized signaling pathway for ecdysteroids in mammalian cells, based on the available literature.

References

- 1. Rubrosterone - Wikipedia [en.wikipedia.org]

- 2. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Developmental toxicity of testosterone in the crustacean Daphnia magna involves anti-ecdysteroidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Prediction of Rubrosterone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a C19 ecdysteroid found in both insects and plants, presents a compelling subject for investigations into its potential biological activities.[1][2] While its primary role in arthropods is linked to the ecdysone receptor, its effects and molecular targets in vertebrates remain largely uncharacterized, sparking interest in its pharmacological potential.[2] This technical guide provides a comprehensive overview of the in silico methodologies available for predicting the binding of Rubrosterone to putative receptor targets. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to computationally assess the interaction of Rubrosterone with vertebrate steroid hormone receptors and other potential protein targets. The guide covers essential techniques, including molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, and offers practical examples of their application.

Introduction to Rubrosterone and In Silico Prediction

Rubrosterone is a steroid metabolite involved in insect metamorphosis.[3] Its structural similarity to vertebrate steroid hormones has led to inquiries about its potential effects in mammalian systems.[1] However, significant structural differences between ecdysteroids and mammalian steroids suggest that Rubrosterone is not expected to bind with high affinity to vertebrate steroid receptors.[2] Despite this, the exploration of potential off-target binding and the characterization of its interaction with both insect and putative vertebrate receptors are of scientific interest.

In silico prediction methods offer a powerful, cost-effective, and rapid approach to generate hypotheses about the binding of a ligand, such as Rubrosterone, to a protein receptor before engaging in resource-intensive experimental assays. These computational techniques are integral to modern drug discovery and toxicology, enabling the screening of large compound libraries, the elucidation of binding mechanisms, and the prediction of binding affinities.[4][5] The primary in silico methods covered in this guide are:

-

Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6]

-

Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules to provide insights into the stability and dynamics of the ligand-receptor complex over time.[7]

-

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of a compound with its biological activity.[1]

Putative Receptors for Rubrosterone

The Ecdysone Receptor (Invertebrates)